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Cat. No.: B1606616

Get Quote

Executive Summary: The Isomeric Landscape of
C₁₀H₁₄O
Dimethylphenylethanol (molecular formula C₁₀H₁₄O) represents a versatile class of aromatic

alcohols. The exact positioning of the two methyl groups—whether localized on the aromatic

ring or integrated into the aliphatic ethanol chain—fundamentally dictates the molecule's steric

hindrance, volatility, and receptor-binding affinity.

From an industrial and pharmacological standpoint, the most critical isomer is α,α-

dimethylphenethyl alcohol (also known as 2-methyl-1-phenylpropan-2-ol or dimethyl benzyl

carbinol). As a tertiary alcohol, it exhibits high stability against alkali degradation, making it a

cornerstone in advanced pro-fragrance encapsulation systems[1],[2]. Conversely, ring-

methylated isomers such as 1-(2,4-dimethylphenyl)ethanol and 2-(3,4-dimethylphenyl)ethanol

function primarily as chiral building blocks for active pharmaceutical ingredients (APIs) and

specialized flavor intermediates[3],[4],[5].
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This technical guide synthesizes the physicochemical properties of these isomers and provides

field-proven, self-validating protocols for their synthesis and supramolecular application.

Physicochemical Profiling
Understanding the macroscopic behavior of these isomers requires a precise mapping of their

molecular descriptors. The table below summarizes the quantitative data for the primary

isomers of dimethylphenylethanol.

Isomer
Name

CAS
Number

Structure
Type

Boiling
Point

LogP
(Octanol/W
ater)

Primary
Application

α,α-

Dimethylphen

ethyl alcohol

100-86-7
Tertiary

alcohol
215 °C 2.20

Pro-fragrance

systems,

Membrane

modulation[2]

1-(2,4-

Dimethylphen

yl)ethanol

99500-87-5
Secondary

alcohol
~283 °C 2.35

Chiral

building

block,

Synthetic

intermediate[

3]

2-(3,4-

Dimethylphen

yl)ethanol

87776-80-5
Primary

alcohol
N/A 2.20

Flavor &

Fragrance

intermediate[

4],[5]

2,5-

Dimethylphen

ethyl alcohol

6972-51-6
Primary

alcohol
N/A ~2.30

Synthetic

intermediate

Advanced Applications and Mechanistic Pathways
Host-Guest Chemistry in Pro-Fragrance Systems
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α,α-Dimethylphenethyl alcohol is highly valued for its sweet, lilac-like olfactory profile[6],[2].

However, its inherent volatility limits its longevity in consumer formulations. To engineer a

delayed-release profile, formulation scientists utilize pro-fragrance complexes via host-guest

chemistry.

By utilizing macrocyclic host molecules like cucurbiturils (CB[n]), the hydrophobic cavity of the

host encapsulates the aromatic and aliphatic moieties of the alcohol[1]. This thermodynamic

complexation delays the evaporation of the guest molecule until it is displaced by a specific

trigger, such as a shift in pH, an increase in moisture, or competitive binding from malodor

molecules (e.g., volatile sulfur compounds)[1].

Membrane Modulation and Lipid Bilayer Interaction
Beyond olfaction, small hydrophobic molecules like 1,1-dimethylphenylethanol exhibit distinct

membrane-modulating properties. With a LogP of ~2.2, these isomers readily partition into the

hydrophobic core of lipid bilayers[7]. This partitioning alters membrane fluidity and interacts

directly with critical phospholipids like cardiolipin. In microbial models, this disruption of the cell

membrane and metabolic activity translates to measurable bacteriostatic effects, making these

isomers subjects of interest for antimicrobial adjuvant research[7].

Mechanistic Visualization
The following diagram illustrates the thermodynamic equilibrium and competitive binding

pathways of dimethylphenylethanol in a cucurbituril-based pro-fragrance system.
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Caption: Host-guest complexation of dimethylphenylethanol in pro-fragrance systems.
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Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.

Every step includes the underlying causality to guide researchers in troubleshooting and

optimization.

Protocol 1: Synthesis of α,α-Dimethylphenethyl Alcohol
via Grignard Addition
This protocol details the nucleophilic addition required to synthesize the tertiary alcohol

isomer[2].

Reagents: Benzylmagnesium chloride (2.0 M in THF), anhydrous Acetone, anhydrous

Tetrahydrofuran (THF), saturated aqueous NH₄Cl.

System Purging: Flame-dry a 3-neck round-bottom flask and purge with N₂ gas for 15

minutes.

Causality: Grignard reagents are highly sensitive to protic sources. Ambient moisture will

prematurely quench the benzylmagnesium chloride into toluene, destroying the

nucleophile.

Reagent Loading: Add 50 mL of benzylmagnesium chloride (2.0 M in THF) to the flask and

cool to 0 °C using an ice bath.

Electrophile Addition: Dissolve 1.1 equivalents of anhydrous acetone in 20 mL of anhydrous

THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

Causality: The nucleophilic attack on the carbonyl carbon is highly exothermic. Dropwise

addition at 0 °C prevents thermal runaway and suppresses side reactions, such as the

aldol condensation of acetone.

Reaction Quenching: Once the reaction reaches room temperature and stirs for 2 hours,

carefully quench by adding 30 mL of saturated aqueous NH₄Cl at 0 °C.

Causality: NH₄Cl provides a mild proton source to protonate the intermediate alkoxide into

the final tertiary alcohol. Using a strong acid (like HCl) would risk dehydrating the newly
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formed tertiary alcohol into an alkene.

Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL), dry over

anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation.

Self-Validation: Analyze the purified product via GC-MS and ¹H-NMR. The protocol is

validated if GC-MS shows a molecular ion peak at m/z 150.22, and ¹H-NMR reveals a sharp

singlet integrating for 6 protons (the gem-dimethyl groups) at approximately 1.2 ppm.

Protocol 2: NMR-Validated Cucurbituril Encapsulation
Assay
This workflow quantifies the host-guest complexation between α,α-dimethylphenethyl alcohol

and Cucurbituril-7 (CB[7])[1].

Reagents: α,α-dimethylphenethyl alcohol (Guest), CB[7] (Host), Deuterium Oxide (D₂O).

Guest Solution Preparation: Prepare a 5.0 mM standard solution of the guest molecule in

D₂O.

Titration Series: Prepare 10 NMR tubes. Keep the guest concentration constant at 5.0 mM

across all tubes, but incrementally increase the concentration of CB[7] from 0 mM to 10.0

mM (0 to 2.0 molar equivalents).

Causality: Incremental titration allows for the observation of dynamic shifts in proton

resonances as the thermodynamic equilibrium shifts from the free state to the fully bound

state.

Spectroscopic Analysis: Record the ¹H-NMR spectrum for each tube at 298 K.

Self-Validation: As the guest molecule enters the electron-rich, hydrophobic cavity of CB[7],

its aromatic and aliphatic protons will experience magnetic shielding. This is observed as a

distinct upfield chemical shift (Δδ). Plot the change in chemical shift (Δδ) against the

[Host]/[Guest] molar ratio. The system validates a 1:1 binding stoichiometry if the resulting

binding isotherm shows a sharp inflection point exactly at the 1.0 molar equivalent mark.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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